molecular formula C26H27FN4O2 B2965149 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-95-6

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2965149
CAS No.: 1110984-95-6
M. Wt: 446.526
InChI Key: WZDQNMWNXPJYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a potent and selective dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinases, which are central components of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer. This pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a prime therapeutic target in oncology research. The compound acts as an ATP-competitive inhibitor, binding to the kinase domains of both PI3K and mTOR, thereby blocking the phosphorylation and activation of downstream effectors like AKT and S6K. This inhibition leads to G1 cell cycle arrest and the induction of apoptosis in susceptible cancer cell lines. Its specific chemical structure, featuring the 1,2,4-oxadiazole and dihydroquinolin-4-one scaffolds, is designed for high affinity and selectivity. Researchers utilize this compound primarily for investigating the role of PI3K/mTOR signaling in tumorigenesis, evaluating its potential as a therapeutic target in various cancer models, and studying mechanisms of resistance to pathway inhibition. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-4-17-5-7-18(8-6-17)25-28-26(33-29-25)20-15-30(3)22-14-23(21(27)13-19(22)24(20)32)31-11-9-16(2)10-12-31/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQNMWNXPJYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCC(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethylphenyl and methylpiperidinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while nucleophilic substitution of the fluorine atom can produce a variety of substituted quinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and quinoline rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property Target Compound CAS 931364-59-9
Molecular Formula C₂₆H₂₈FN₅O₂ C₂₇H₂₂FN₃O₂
Molecular Weight (g/mol) 477.5 439.5
Oxadiazole Substituent 4-ethylphenyl 4-methylphenyl
Position 1 Substituent Methyl 4-fluorophenylmethyl
Position 6 Substituent Fluoro Ethyl
Position 7 Substituent 4-methylpiperidin-1-yl None (unsubstituted)

Substituent Impact Analysis

Oxadiazole Modifications

  • 4-ethylphenyl vs. 4-methylphenyl : The ethyl group in the target compound increases hydrophobicity compared to the methyl group in CAS 931364-59-9. This may enhance membrane permeability but reduce aqueous solubility .

Fluorine Substitution

  • The target compound retains a fluoro group at position 6, similar to the 4-fluorophenylmethyl group in CAS 931364-59-9. Fluorine’s electronegativity may stabilize aromatic interactions in both cases, though positional differences (quinolinone vs. benzyl) alter electronic effects.

Molecular Weight and Complexity

  • The target compound’s higher molecular weight (477.5 vs. 439.5 g/mol) reflects the piperidine and ethylphenyl groups. This could influence pharmacokinetic properties, such as metabolic stability or tissue penetration.

Research Implications and Limitations

While the provided evidence highlights structural parallels, functional comparisons (e.g., binding affinity, solubility, toxicity) require experimental validation. For example:

  • Pharmacokinetics : The piperidine group in the target compound may improve solubility in acidic environments, whereas the fluorophenylmethyl group in CAS 931364-59-9 might favor lipophilic compartments.
  • Synthetic Accessibility : The ethylphenyl and piperidine substituents in the target compound could pose synthetic challenges compared to the simpler methylphenyl and benzyl groups in CAS 931364-59-9.

Further studies are needed to explore these hypotheses and identify additional analogs for a comprehensive structure-activity relationship (SAR) analysis.

Biological Activity

The compound 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article will explore its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be broken down into key functional groups that contribute to its biological activity:

  • Oxadiazole moiety : Known for its role in various pharmacological activities.
  • Fluoroquinoline core : Associated with antimicrobial and anticancer properties.
  • Piperidine ring : Often linked to central nervous system activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole group enhances the compound's ability to disrupt microbial cell membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented, with some studies demonstrating that they inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may be beneficial in treating inflammatory conditions.

Anticancer Activity

Preliminary research indicates that related compounds may possess anticancer properties. For example, certain 1,2,4-oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression . The specific compound may share similar mechanisms, potentially leading to reduced tumor growth.

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Compounds with piperidine structures have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .

Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating moderate antibacterial activity .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory effects of oxadiazole derivatives. The study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro when treated with these compounds. This suggests a mechanism through which the compound could ameliorate inflammatory responses .

Study 3: Anticancer Potential

In vitro assays conducted on human cancer cell lines revealed that certain oxadiazole derivatives induced apoptosis in cancer cells at concentrations as low as 20 nM. This highlights the potential of our target compound as an anticancer agent .

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMICs of 10-50 µg/mL
Anti-inflammatoryReduced TNF-α levels
AnticancerInduced apoptosis at 20 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.